molecular formula C15H14O4 B3142856 2-(4-phenoxyphenoxy)propanoic Acid CAS No. 51338-26-2

2-(4-phenoxyphenoxy)propanoic Acid

Cat. No.: B3142856
CAS No.: 51338-26-2
M. Wt: 258.27 g/mol
InChI Key: GQJSEWJUWSSORX-UHFFFAOYSA-N
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Description

2-(4-phenoxyphenoxy)propanoic acid is a chemical compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. This compound has garnered attention in the scientific community due to its potential as a blocker of fatty acid uptake. It is characterized by the presence of two phenoxy groups attached to a propanoic acid backbone.

Biochemical Analysis

Biochemical Properties

2-(4-Phenoxyphenoxy)propanoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenoxyphenoxy)propanoic acid can be achieved through a multi-step process. One common method involves the Friedel-Crafts reaction between ethyl 2-chloropropionate and phenol in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-phenoxyphenoxy)propionate, is then hydrolyzed to yield this compound . This method is advantageous due to its short synthesis steps, low reaction conditions, and high atom utilization rate.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phenol and S-2-chloropropionic acid or its salt . The reaction is carried out in a closed environment under the protection of inert gas, followed by alkylation and halogenation reactions . The final product is obtained through filtration and acidification processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-phenoxyphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential to inhibit fatty acid uptake, which could have implications in metabolic research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-butylphenyl)propanoic acid: Similar in structure but with a butyl group instead of phenoxy groups.

    2-(4-fluorophenoxy)propanoic acid: Contains a fluorine atom in place of one of the phenoxy groups.

    2-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate: A more complex derivative with additional functional groups.

Uniqueness

2-(4-phenoxyphenoxy)propanoic acid is unique due to its dual phenoxy groups, which confer specific chemical properties and biological activities. Its ability to inhibit fatty acid uptake sets it apart from other similar compounds, making it a valuable subject of study in metabolic research.

Properties

IUPAC Name

2-(4-phenoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-11(15(16)17)18-13-7-9-14(10-8-13)19-12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSEWJUWSSORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044370
Record name 2-(4-Phenoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51338-26-2
Record name 2-(4-Phenoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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